N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a diazepane ring, a cyclobutyl group, and a substituted phenyl ring, which contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
- The primary target of this compound is focal adhesion kinase 1 (FAK1) in humans . FAK1 plays a crucial role in cell signaling, cell migration, and cell adhesion.
Target of Action
Mode of Action
- The compound binds to FAK1, inhibiting its activity. This leads to downstream effects on cell migration, proliferation, and survival. By blocking FAK1, the compound disrupts focal adhesion complexes, affecting cell adhesion and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction involving an appropriate cyclobutyl precursor.
Substitution on the Phenyl Ring: The 5-chloro-2-methoxyphenyl moiety can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar in structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is unique due to its combination of a diazepane ring, a cyclobutyl group, and a substituted phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-23-16-7-6-13(18)12-15(16)19-17(22)21-9-3-8-20(10-11-21)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZXINVUYZZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.